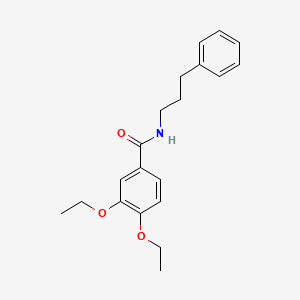

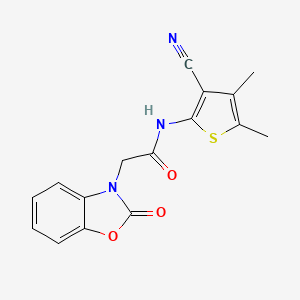

![molecular formula C16H22N4O5S2 B4577910 1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)

1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide

Descripción general

Descripción

1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Pyrazoles are involved in various pharmacological and therapeutic applications due to their structural similarity to natural nitrogen-containing compounds.

Synthesis Analysis

- Synthesis of related pyrazole derivatives is often based on modifications of known compounds such as celecoxib, a COX-2 inhibitor. These syntheses typically involve various substituents to study their influence on biological activities like COX-2 and 5-LOX inhibition (Charlier et al., 2004).

- The process can include multi-component condensations, employing reagents like aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

- The molecular structure of pyrazole derivatives is characterized using techniques like FT-IR, NMR, and mass spectrometry. These methods provide detailed insights into the molecular framework and the positioning of various functional groups (Peng-yun, 2013).

Chemical Reactions and Properties

- Pyrazole derivatives exhibit a range of chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are influenced by the nature of substituents and reaction conditions (Vasin et al., 2015).

Physical Properties Analysis

- The physical properties of pyrazole derivatives, like solubility and melting point, are closely related to their molecular structure. These properties can be altered by modifying the substituents on the pyrazole ring (Zhu et al., 2011).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, of pyrazole derivatives are significantly influenced by the electronic nature of the substituents. These compounds often exhibit biological activities due to their interaction with various biological targets (Zhu et al., 2011).

Aplicaciones Científicas De Investigación

Environmental Monitoring and Human Exposure

Perfluorinated Sulfonamides in Indoor and Outdoor Air : A study highlighted the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air in Ottawa, Canada. These compounds, used in consumer products for surface protection, demonstrate the environmental presence and potential human exposure through indoor sources (Shoeib et al., 2005).

Antimicrobial Applications

Efficacy Against Malaria : Research on diaphenylsulfone against chloroquine-resistant Plasmodium falciparum strains indicates potential antimicrobial applications of sulfonamide derivatives. This highlights the need for further assessment of sulfonamides in combating resistant strains of malaria (DeGowin et al., 1966).

Environmental and Health Safety

Human Placental Transfer of Perfluoroalkyl Acid Precursors : A study on the maternal-fetal transfer of perfluoroalkyl acid (PFAA) precursors in China revealed potential prenatal exposure and emphasized the importance of understanding exposure to these compounds for environmental and health safety (Yang et al., 2016).

Occupational Health

Retinal Toxicity and Occupational Exposure : A case study on retinopathy associated with chronic exposure to the fish anesthetic MS-222 underlines the occupational health risks of certain sulfonamide compounds. This study illustrates the need for caution and protective measures in occupational settings (Bernstein et al., 1997).

Propiedades

IUPAC Name |

1-ethyl-3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5S2/c1-3-19-12-16(13(2)17-19)26(21,22)18-14-5-4-6-15(11-14)27(23,24)20-7-9-25-10-8-20/h4-6,11-12,18H,3,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXCDPOAHUXDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)

![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)

![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)

![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)

![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)

![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)

![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)

![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)